![molecular formula C25H15NO3 B14799071 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione is a complex organic compound with a unique structure that includes multiple fused rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione include:
Uniqueness
What sets 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H15NO3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-methyl-18-phenyl-15-oxa-2-azatetracyclo[10.8.0.04,9.014,19]icosa-1(20),4,6,8,12,14(19),17-heptaen-10-yne-3,16-dione |
InChI |
InChI=1S/C25H15NO3/c1-26-22-14-21-20(16-7-3-2-4-8-16)15-24(27)29-23(21)13-18(22)12-11-17-9-5-6-10-19(17)25(26)28/h2-10,13-15H,1H3 |
InChI Key |
FOYDBCAQHDBTJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=C(C=C2C#CC4=CC=CC=C4C1=O)OC(=O)C=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


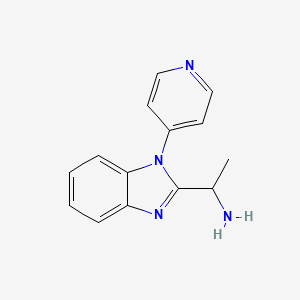
![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
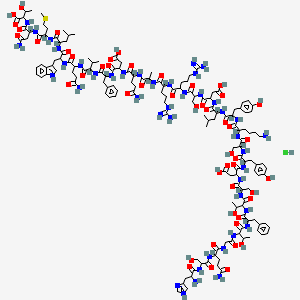
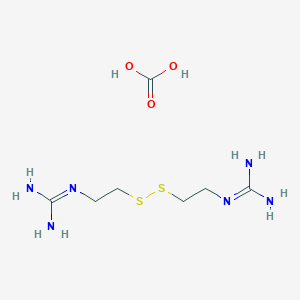
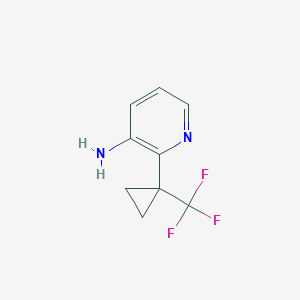
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
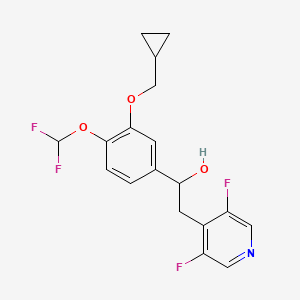
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
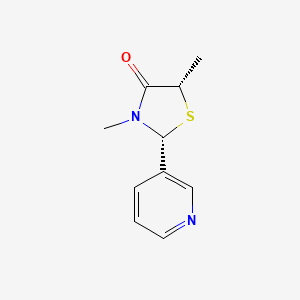
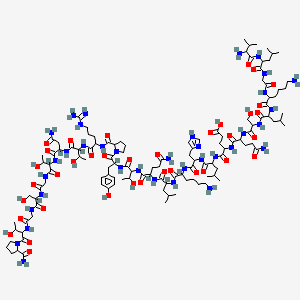
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
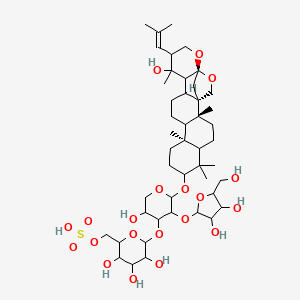
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
